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Compound of Interest

Compound Name: 2-Amino-4-methylbenzothiazole

Cat. No.: B075042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4-methylbenzothiazole, a key heterocyclic compound with significant interest in

medicinal chemistry and materials science. This document presents detailed Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols utilized for their acquisition.

Core Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-Amino-4-
methylbenzothiazole, presented in a clear and structured format for ease of reference and

comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen

and carbon framework of 2-Amino-4-methylbenzothiazole.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Amino-4-methylbenzothiazole was recorded in deuterated

chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-5 7.38 d J(H5,H6) = 7.0

H-6 7.07 t
J(H6,H5) = 7.0,

J(H6,H7) = 7.8

H-7 7.02 d J(H7,H6) = 7.8

-NH₂ 6.34 s (br) -

-CH₃ 2.50 s -

Source: ChemicalBook[1]

¹³C NMR Spectral Data

The ¹³C NMR spectral data provides insight into the carbon skeleton of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)

C-2 (C=N) ~168

C-3a ~152

C-4 ~130

C-5 ~126

C-6 ~124

C-7 ~121

C-7a ~148

-CH₃ ~17

Note: The specific chemical shifts for ¹³C NMR can vary slightly depending on the solvent and

experimental conditions. The data presented is a representative compilation from available

spectral databases.[2]
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Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The FT-IR spectrum of 2-Amino-4-methylbenzothiazole
reveals characteristic absorption bands.[3][4][5]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400-3300 N-H stretching Amino group (-NH₂)

3100-3000 C-H stretching Aromatic C-H

2950-2850 C-H stretching Methyl group (-CH₃)

~1640 N-H bending Amino group (-NH₂)

~1590, ~1470 C=C stretching Aromatic ring

~1540 C=N stretching Thiazole ring

~1250 C-N stretching Aromatic amine

Note: The IR spectrum of solid samples can be influenced by the sampling technique (e.g., KBr

pellet, ATR). The provided data represents the key characteristic absorptions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The mass spectrum of 2-
Amino-4-methylbenzothiazole was obtained using electron ionization (EI).

m/z Assignment

164 [M]⁺ (Molecular ion)

163 [M-H]⁺

136 [M-CNH₂]⁺

122 [M-C₂H₄N]⁺
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Source: PubChem[2]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended to serve as a guide for researchers performing similar analyses.

NMR Spectroscopy Protocol
Sample Preparation

Dissolution: Accurately weigh 5-10 mg of 2-Amino-4-methylbenzothiazole and dissolve it in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Filtration (if necessary): If any solid particles are present, filter the solution through a small

plug of glass wool in the Pasteur pipette to prevent magnetic field inhomogeneities.

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing

the chemical shifts to 0 ppm.

Instrument Parameters

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

optimal resolution.

¹H NMR:

Pulse Program: A standard single-pulse experiment.

Number of Scans: Typically 16-64 scans are sufficient.

Relaxation Delay: A delay of 1-2 seconds between scans.

¹³C NMR:

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
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Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the

lower natural abundance of ¹³C.

Relaxation Delay: A delay of 2-5 seconds.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Protocol
Sample Preparation

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping

it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry

completely.[6][7]

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum.[6][7]

Sample Application: Place a small amount of solid 2-Amino-4-methylbenzothiazole powder

onto the center of the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure

to the sample, ensuring good contact with the crystal surface.

Instrument Parameters

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
Sample Introduction
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Sample Preparation: For a solid sample like 2-Amino-4-methylbenzothiazole, a direct

insertion probe or a gas chromatography (GC) inlet can be used. If using GC, dissolve the

sample in a volatile solvent.

Vaporization: The sample is introduced into the ion source where it is heated and vaporized

under high vacuum.

Ionization and Analysis

Ionization Method: Electron Ionization (EI) is a hard ionization technique that provides

detailed fragmentation patterns.[8]

Electron Energy: A standard electron energy of 70 eV is used to bombard the vaporized

molecules.[8]

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting

ions based on their mass-to-charge ratio (m/z).

Detector: An electron multiplier detects the ions, and the resulting signal is processed to

generate the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small

organic molecule like 2-Amino-4-methylbenzothiazole.
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Caption: General workflow for the spectroscopic analysis of 2-Amino-4-methylbenzothiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://m.chemicalbook.com/SpectrumEN_1477-42-5_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-methylbenzothiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-methylbenzothiazole
https://pubmed.ncbi.nlm.nih.gov/22226897/
https://pubmed.ncbi.nlm.nih.gov/22226897/
https://www.researchgate.net/publication/259543994_2-Amino-4-methyl-benzothia-zole
https://www.researchgate.net/publication/221730807_FTIR_FT-Raman_FT-NMR_UV-visible_and_quantum_chemical_investigations_of_2-amino-4-methylbenzothiazole
https://www.utsc.utoronto.ca/~traceslab/PDFs/Bruker%20AlphaP_new_SOP3.pdf
https://www.pharmasop.in/analytical-method-development-atr-ftir-method-sop-v-2-0/
https://www.pharmasop.in/analytical-method-development-atr-ftir-method-sop-v-2-0/
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.benchchem.com/product/b075042#spectroscopic-data-of-2-amino-4-methylbenzothiazole-nmr-ir-mass-spec
https://www.benchchem.com/product/b075042#spectroscopic-data-of-2-amino-4-methylbenzothiazole-nmr-ir-mass-spec
https://www.benchchem.com/product/b075042#spectroscopic-data-of-2-amino-4-methylbenzothiazole-nmr-ir-mass-spec
https://www.benchchem.com/product/b075042#spectroscopic-data-of-2-amino-4-methylbenzothiazole-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b075042?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

